Cas no 2227895-43-2 ((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)

(2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine 化学的及び物理的性質
名前と識別子
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- (2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine
- EN300-1748279
- 2227895-43-2
- (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine
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- インチ: 1S/C11H19N3/c1-9(12)5-6-10-8-14-7-3-2-4-11(14)13-10/h8-9H,2-7,12H2,1H3/t9-/m1/s1
- InChIKey: WUAIQHOHTUJZRA-SECBINFHSA-N
- SMILES: N12C=C(CC[C@@H](C)N)N=C1CCCC2
計算された属性
- 精确分子量: 193.157897619g/mol
- 同位素质量: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 43.8Ų
(2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1748279-10.0g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 10g |
$10732.0 | 2023-06-03 | ||
Enamine | EN300-1748279-5g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 5g |
$7238.0 | 2023-09-20 | ||
Enamine | EN300-1748279-0.5g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 0.5g |
$2396.0 | 2023-09-20 | ||
Enamine | EN300-1748279-0.25g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 0.25g |
$2297.0 | 2023-09-20 | ||
Enamine | EN300-1748279-0.05g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 0.05g |
$2097.0 | 2023-09-20 | ||
Enamine | EN300-1748279-2.5g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 2.5g |
$4892.0 | 2023-09-20 | ||
Enamine | EN300-1748279-5.0g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 5g |
$7238.0 | 2023-06-03 | ||
Enamine | EN300-1748279-1g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 1g |
$2496.0 | 2023-09-20 | ||
Enamine | EN300-1748279-0.1g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 0.1g |
$2197.0 | 2023-09-20 | ||
Enamine | EN300-1748279-1.0g |
(2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine |
2227895-43-2 | 1g |
$2496.0 | 2023-06-03 |
(2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amineに関する追加情報
Recent Advances in the Study of (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine (CAS: 2227895-43-2)
In recent years, the compound (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine (CAS: 2227895-43-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazopyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following research briefing synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Recent studies have elucidated the molecular interactions of (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine with specific neurotransmitter receptors, including serotonin and dopamine receptors. Advanced computational modeling and X-ray crystallography have provided insights into the binding affinities and conformational dynamics of this compound, revealing its high selectivity for certain receptor subtypes. These findings are pivotal for the development of targeted therapies for neurological disorders such as depression, anxiety, and schizophrenia.
Pharmacokinetic studies have demonstrated favorable absorption and distribution profiles for (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine, with notable blood-brain barrier permeability. Preclinical trials in animal models have shown dose-dependent efficacy in ameliorating symptoms of CNS disorders, with minimal off-target effects. These results underscore the compound's potential as a lead candidate for further drug development.
In addition to its CNS applications, emerging research suggests that (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine may also exhibit anti-inflammatory and neuroprotective properties. Mechanistic studies indicate its ability to modulate cytokine production and oxidative stress pathways, which could expand its therapeutic utility to conditions such as neurodegenerative diseases and chronic inflammatory disorders.
Despite these promising findings, challenges remain in optimizing the compound's synthetic route and scaling up production. Recent advancements in asymmetric synthesis and catalytic methodologies have improved the yield and enantiomeric purity of (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine, addressing some of the earlier limitations in its large-scale preparation.
Looking ahead, ongoing clinical trials and further mechanistic studies will be critical in validating the therapeutic potential of (2R)-4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}butan-2-amine. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside, offering new hope for patients with unmet medical needs.
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